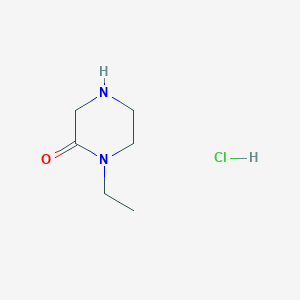

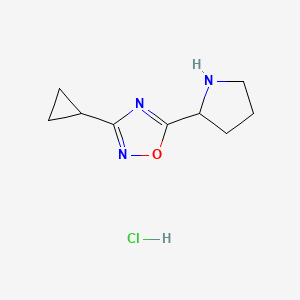

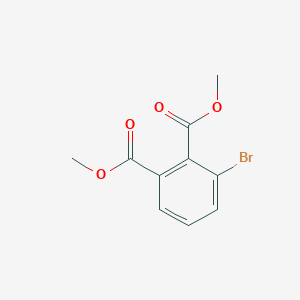

![molecular formula C8H8N2 B1395955 4-メチル-1H-ピロロ[3,2-c]ピリジン CAS No. 860362-26-1](/img/structure/B1395955.png)

4-メチル-1H-ピロロ[3,2-c]ピリジン

概要

説明

4-Methyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ringThe unique structure of 4-Methyl-1H-pyrrolo[3,2-C]pyridine allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug design and development .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Evaluated for its antitumor activities against cancer cell lines such as HeLa, SGC-7901, and MCF-7.

Industry: Utilized in the development of materials with specific electronic and optical properties.

作用機序

Target of Action

It’s worth noting that pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been explored as potential analgesic and sedative agents, and for their potential in treating diseases of the nervous and immune systems .

Mode of Action

Some pyrrolopyridine derivatives have been found to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .

Biochemical Pathways

It’s worth noting that pyrrolopyridine derivatives have shown a broad range of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Pharmacokinetics

One study has mentioned that a pyrrolopyridine derivative displayed a favorable oral pharmacokinetic profile .

Result of Action

Some pyrrolopyridine derivatives have been found to effectively reduce blood glucose levels without affecting the concentration of circulating insulin .

Action Environment

It’s worth noting that the biological activity of pyrrolopyridine derivatives has been studied in various environments, including in vitro and in vivo settings .

生化学分析

Biochemical Properties

4-Methyl-1H-pyrrolo[3,2-C]pyridine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 4-Methyl-1H-pyrrolo[3,2-C]pyridine has been reported to interact with kinases such as monopolar spindle 1 (MPS1), inhibiting its activity and thereby affecting mitotic checkpoint signaling .

Cellular Effects

The effects of 4-Methyl-1H-pyrrolo[3,2-C]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated potent anticancer activities by inducing cell cycle arrest at the G2/M phase and promoting apoptosis . It influences cell signaling pathways by inhibiting key proteins involved in mitosis, such as tubulin and MPS1 . Furthermore, 4-Methyl-1H-pyrrolo[3,2-C]pyridine affects gene expression and cellular metabolism, leading to altered cellular functions and reduced proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 4-Methyl-1H-pyrrolo[3,2-C]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, forming hydrogen bonds with amino acid residues such as threonine and asparagine . This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest. Additionally, 4-Methyl-1H-pyrrolo[3,2-C]pyridine inhibits the activity of MPS1 by stabilizing its inactive conformation, preventing ATP and substrate-peptide binding . These interactions result in the inhibition of cell division and induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1H-pyrrolo[3,2-C]pyridine have been observed to change over time. The compound exhibits good stability and metabolic stability in liver microsomes . Its plasma exposure and clearance rates vary, with low plasma exposure and high clearance observed in mouse pharmacokinetic studies . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Methyl-1H-pyrrolo[3,2-C]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tubulin polymerization and induces cell cycle arrest without significant toxicity . At higher doses, toxic effects such as reduced locomotor activity and prolonged thiopental sleep have been observed in mice . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-Methyl-1H-pyrrolo[3,2-C]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized in the liver, where it undergoes biotransformation by liver microsomes . This process affects its metabolic stability and clearance rates. Additionally, 4-Methyl-1H-pyrrolo[3,2-C]pyridine has been shown to stimulate glucose uptake into muscle and fat cells, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 4-Methyl-1H-pyrrolo[3,2-C]pyridine is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These properties affect its localization and accumulation within specific cellular compartments, contributing to its biological activity.

Subcellular Localization

The subcellular localization of 4-Methyl-1H-pyrrolo[3,2-C]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular distribution of 4-Methyl-1H-pyrrolo[3,2-C]pyridine influences its ability to disrupt microtubule dynamics and induce cell cycle arrest.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One efficient approach involves a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This mild and efficient procedure yields pyrrolo[3,2-C]pyridine derivatives with 76–94% yields after simple crystallization .

Another method involves the use of reagents such as m-chloroperbenzoic acid under a nitrogen atmosphere, followed by nitration with nitric acid and sulfuric acid, and subsequent reactions with various boronic acids under microwave conditions .

Industrial Production Methods

Industrial production methods for 4-Methyl-1H-pyrrolo[3,2-C]pyridine typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

化学反応の分析

Types of Reactions

4-Methyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using iron powder in acetic acid.

Substitution: Substitution reactions with boronic acids and other nucleophiles are common.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid under a nitrogen atmosphere.

Reduction: Iron powder in acetic acid at elevated temperatures.

Substitution: Boronic acids, potassium carbonate, and copper acetate in 1,4-dioxane under microwave conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-C]pyridine derivatives, which can be further functionalized for specific applications.

類似化合物との比較

4-Methyl-1H-pyrrolo[3,2-C]pyridine can be compared with other similar compounds, such as:

Pyrrolo[3,4-C]pyridine: Known for its broad spectrum of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities.

Pyrrolo[2,3-B]pyridine: Exhibits potent activities against fibroblast growth factor receptors (FGFRs) and has been studied for its potential as an FGFR inhibitor.

The uniqueness of 4-Methyl-1H-pyrrolo[3,2-C]pyridine lies in its specific interactions with VEGFR and PDGFR, making it a valuable compound for targeted cancer therapies.

特性

IUPAC Name |

4-methyl-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGXQSMYXJUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716895 | |

| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860362-26-1 | |

| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

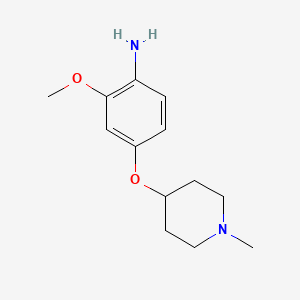

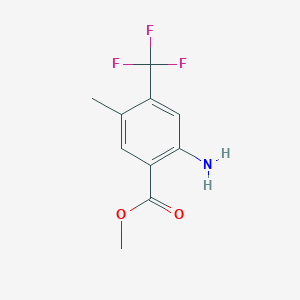

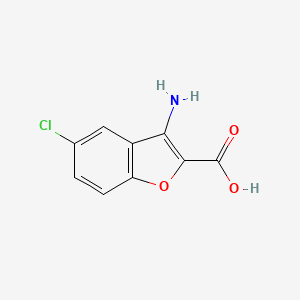

![1-[(3-bromophenyl)methyl]-3-methylimidazolidin-2-one](/img/structure/B1395874.png)

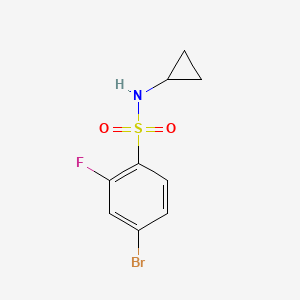

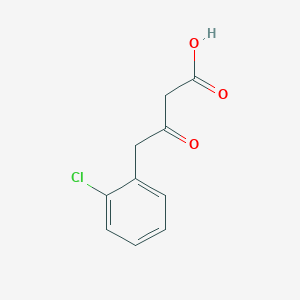

![6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395876.png)

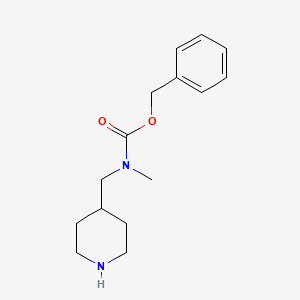

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)